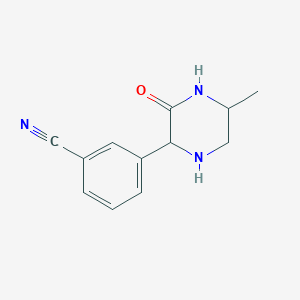
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which is then subjected to various functionalization reactions to introduce the trifluoroacetyl and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R,6S)-2,6-dimethyl-1-(acetyl)piperidine-4-carboxylic acid: Similar structure but lacks the trifluoroacetyl group, resulting in different reactivity and applications.
(2R,4R,6S)-2,6-dimethyl-1-(benzoyl)piperidine-4-carboxylic acid:
Uniqueness
The presence of the trifluoroacetyl group in (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s reactivity and ability to form strong interactions with molecular targets, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H14F3NO3 |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
(2S,6R)-2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16)/t5-,6+,7? |
Clave InChI |
PAKKJFSZUSBMKI-MEKDEQNOSA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@@H](N1C(=O)C(F)(F)F)C)C(=O)O |
SMILES canónico |
CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


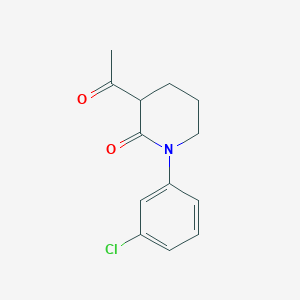

![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
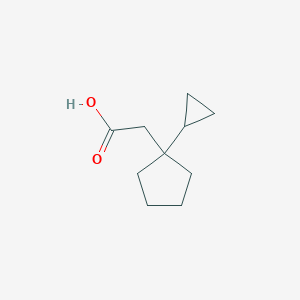
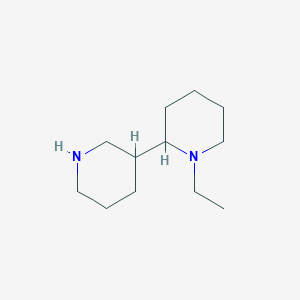
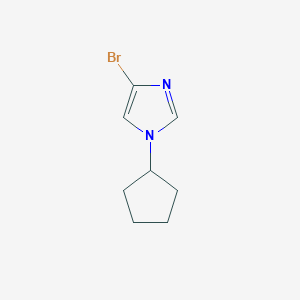

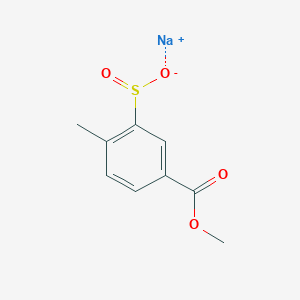

![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
